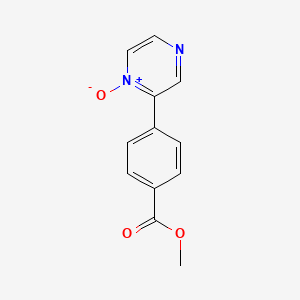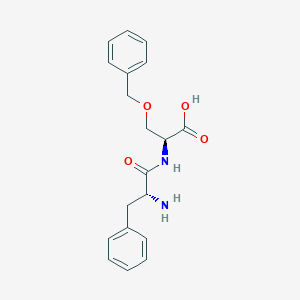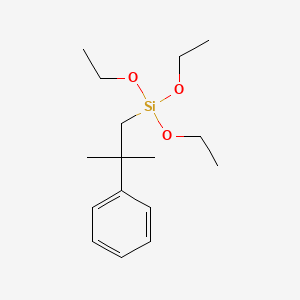
Triethoxy(2-methyl-2-phenylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a 2-methyl-2-phenylpropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(2-methyl-2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct reaction of silicon with ethanol in the presence of a catalyst. This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used.
Condensation: Catalysts such as acids or bases can facilitate the reaction.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Functionalized silanes.
Applications De Recherche Scientifique
Triethoxy(2-methyl-2-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of triethoxy(2-methyl-2-phenylpropyl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, where it facilitates the bonding between organic and inorganic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-methyl-2-phenylpropyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethoxycaprylylsilane: Features a longer alkyl chain compared to triethoxy(2-methyl-2-phenylpropyl)silane.
Uniqueness
This compound is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
917878-19-4 |
|---|---|
Formule moléculaire |
C16H28O3Si |
Poids moléculaire |
296.48 g/mol |
Nom IUPAC |
triethoxy-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-6-17-20(18-7-2,19-8-3)14-16(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
Clé InChI |
YMANXHQJLDGETJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC(C)(C)C1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


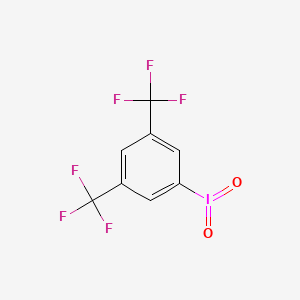
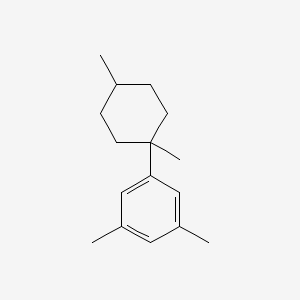
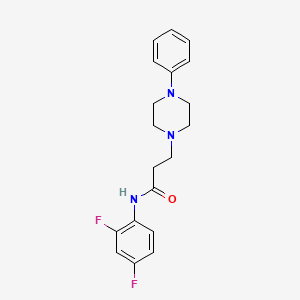
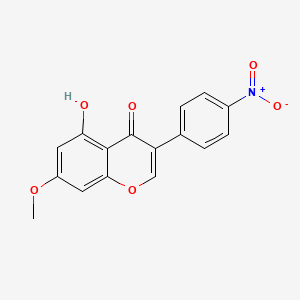
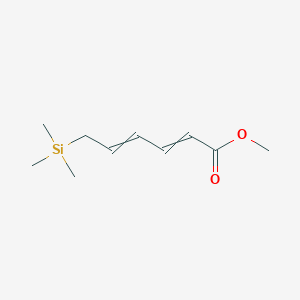
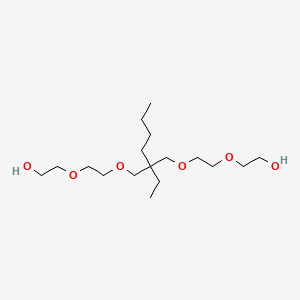
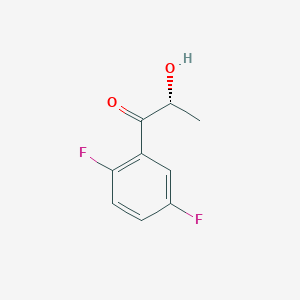
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
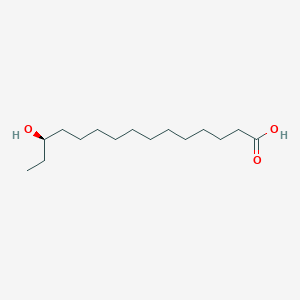
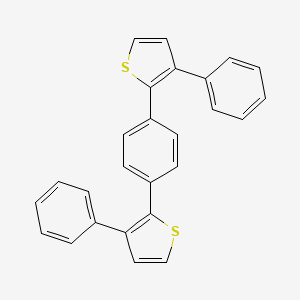
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
